m-PEG8-马来酰亚胺

描述

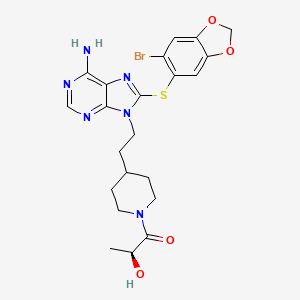

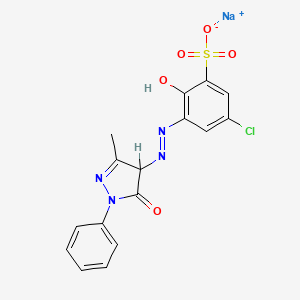

M-PEG8-Mal, also known as a PEG-based PROTAC linker, is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

M-PEG8-Mal is synthesized as a PEG-based PROTAC linker . It is used in the synthesis of PROTACs, which contain two different ligands connected by a linker .Molecular Structure Analysis

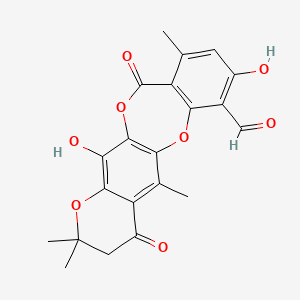

The molecular weight of m-PEG8-Mal is 534.60 and its formula is C24H42N2O11 . The SMILES representation of its structure is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOC)CCN1C(C=CC1=O)=O .Chemical Reactions Analysis

M-PEG8-Mal is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .Physical And Chemical Properties Analysis

M-PEG8-Mal is a polymeric material with unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

生物分子PEG化

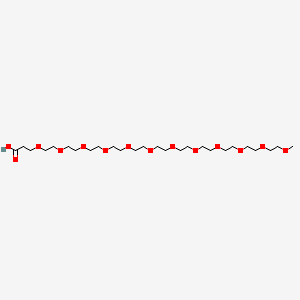

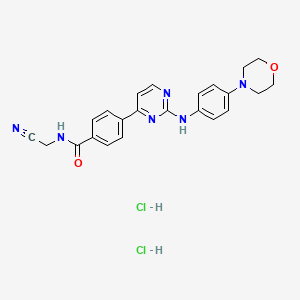

m-PEG8-马来酰亚胺是一种含有马来酰亚胺基团的PEG连接体。 马来酰亚胺基团会与硫醇基团反应形成共价键,从而实现生物分子与硫醇的连接 {svg_1}。这种称为PEG化的过程用于改善各种生物分子的药代动力学和药效学,包括蛋白质、肽和寡核苷酸。

改善溶解度

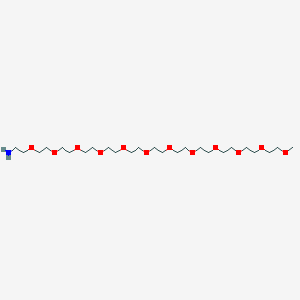

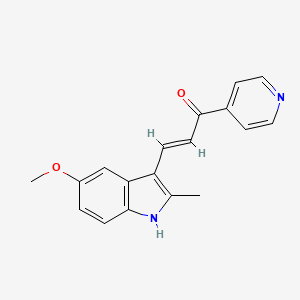

m-PEG8-马来酰亚胺中的亲水性PEG间隔体增加了其在水性介质中的溶解度 {svg_2}。此特性在药物递送系统中非常有利,因为在药物递送系统中,维持治疗剂的溶解度对于有效递送和吸收至关重要。

PROTAC连接体

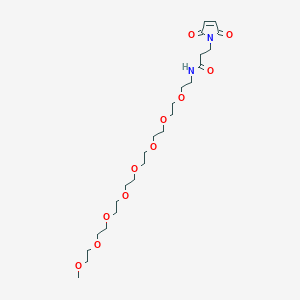

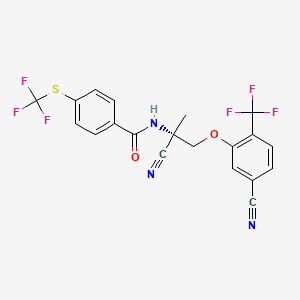

m-PEG8-马来酰亚胺是一种基于聚乙二醇 (PEG) 的PROTAC (蛋白降解靶向嵌合体) 连接体 {svg_3}。PROTAC是一类通过招募E3泛素连接酶对特定蛋白质进行降解标记的药物。 m-PEG8-马来酰亚胺可用于合成一系列PROTAC {svg_4}.

硫醇的共价PEG化

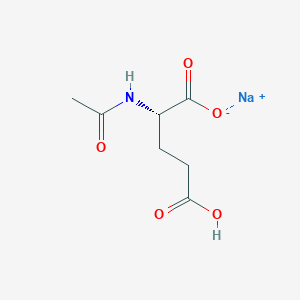

m-PEG8-马来酰亚胺通过马来酰亚胺基团被激活,用于对蛋白质(例如半胱氨酸)或测定表面上的硫醇进行共价PEG化 {svg_5}。此应用在生物偶联和测定开发中特别有用。

作用机制

安全和危害

生化分析

Biochemical Properties

m-PEG8-Mal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The mal-PEG8-Mal molecule contains a cleavable ADC linker and a potent tubulin inhibitor MMAE . This interaction with tubulin disrupts microtubule dynamics, inhibiting cell division and leading to cell death.

Cellular Effects

m-PEG8-Mal has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are crucial for cell division. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of m-PEG8-Mal involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The m-PEG8-Mal molecule binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis .

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKKRMSENAYADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)